2-(4-{[1,1'-biphenyl]-4-carbonyl}piperazin-1-yl)-4-fluoro-1,3-benzothiazole
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Overview
Description
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure . For example, a novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was obtained in good yield via a three-step protocol .Molecular Structure Analysis
The structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a common reaction in the synthesis of similar compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Scientific Research Applications
Antimicrobial Activity
Some synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole, have demonstrated promising antimicrobial activity. These compounds were synthesized through various chemical reactions involving fluorobenzenes and 2-substituted benzothiazoles, indicating a significant potential in developing new antimicrobial agents. The study by B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap (2011) and another by V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe (2010) focus on the synthesis and antimicrobial screening of fluoro substituted sulphonamide benzothiazole compounds, highlighting their broad biodynamic properties and therapeutic potentials.
Antitumor Activity
A notable area of application for 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole derivatives is in antitumor research. Studies have shown that novel 2-(4-aminophenyl)benzothiazoles exhibit highly selective and potent antitumor properties both in vitro and in vivo. One approach to enhance their pharmacological profile is through amino acid conjugation, which has been used to overcome limitations posed by drug lipophilicity, resulting in water-soluble, chemically stable prodrugs. These prodrugs rapidly convert to their active form in vivo, showing efficacy against various cancer cell lines and tumor xenografts. Research by T. Bradshaw et al. (2002) discusses the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, indicating their potential for clinical application.
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole are critical for understanding their biological activity and potential therapeutic applications. Studies have explored various synthetic routes and chemical analyses to establish the structures of new compounds, as seen in research by N. Patel, S. N. Agravat (2007), which investigates the synthesis and microbial studies of new pyridine derivatives. These foundational studies are essential for advancing the pharmaceutical development of these compounds.
Pharmacological Screening
The pharmacological screening of 2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole derivatives reveals their potential across various therapeutic areas, including antimicrobial and antitumor activities. By synthesizing and evaluating these compounds against a range of biological targets, researchers can identify promising candidates for further development. The study by L. P. Raparla et al. (2013) on the synthesis, characterization, and pharmacological screening of novel 6-fluorobenzothiazole substituted pyrazole analogues exemplifies this approach, highlighting the importance of comprehensive chemical and biological evaluation in drug discovery.
Mechanism of Action
The compound also contains a benzothiazole ring. Benzothiazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c25-20-7-4-8-21-22(20)26-24(30-21)28-15-13-27(14-16-28)23(29)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-12H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGRRIITGWKJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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